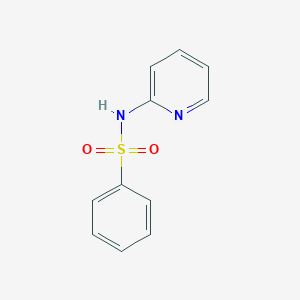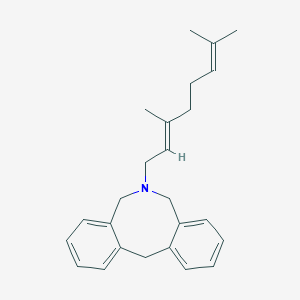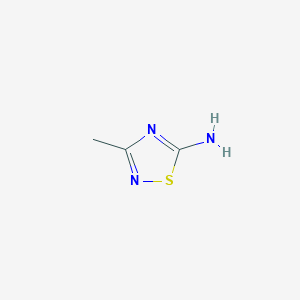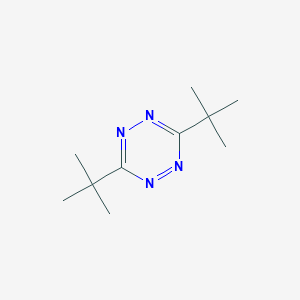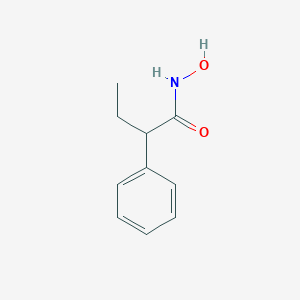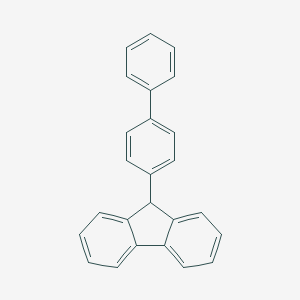
9-(1,1'-Biphenyl)-4-YL-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,1'-Biphenyl)-4-YL-9H-fluorene, also known as DPVBi, is a fluorescent organic compound that has gained significant attention in scientific research due to its potential applications in optoelectronics and bioimaging.
Wirkmechanismus
9-(1,1'-Biphenyl)-4-YL-9H-fluorene works by absorbing light energy and then emitting it as fluorescence. The exact mechanism of action is not fully understood, but it is believed that the biphenyl group in 9-(1,1'-Biphenyl)-4-YL-9H-fluorene plays a crucial role in its fluorescence properties.
Biochemische Und Physiologische Effekte
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a promising material for bioimaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has several advantages for lab experiments, including its high quantum yield, photostability, and low cytotoxicity. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to oxygen and moisture.
Zukünftige Richtungen
There are several potential future directions for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene research. One area of interest is the development of new synthesis methods for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene that are more efficient and environmentally friendly. Another area of interest is the use of 9-(1,1'-Biphenyl)-4-YL-9H-fluorene in new optoelectronic devices, such as organic solar cells and sensors. Additionally, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene could be further studied for its potential applications in bioimaging, such as in vivo imaging and targeted drug delivery.
Synthesemethoden
9-(1,1'-Biphenyl)-4-YL-9H-fluorene can be synthesized through a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Stille coupling. The most commonly used method is Suzuki-Miyaura coupling, which involves the reaction of 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is 9-(1,1'-Biphenyl)-4-YL-9H-fluorene, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been extensively studied for its potential applications in optoelectronics and bioimaging. In optoelectronics, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been used as a blue-emitting material in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has also been used as a fluorescent probe in bioimaging, due to its high quantum yield and photostability.
Eigenschaften
CAS-Nummer |
17165-86-5 |
|---|---|
Produktname |
9-(1,1'-Biphenyl)-4-YL-9H-fluorene |
Molekularformel |
C25H18 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
9-(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |
InChI-Schlüssel |
WREAKBMEDKBNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Andere CAS-Nummern |
17165-86-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



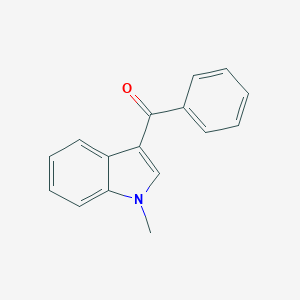
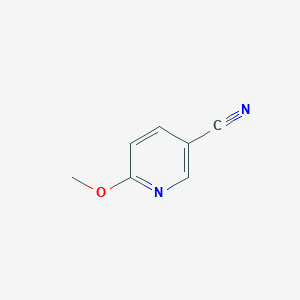
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
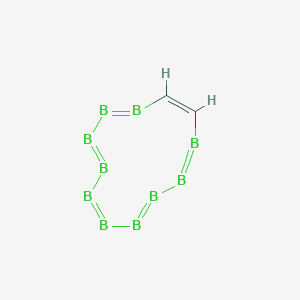
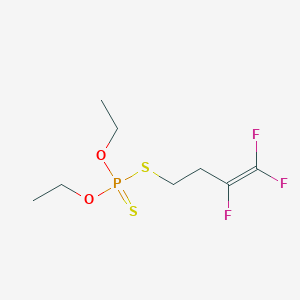
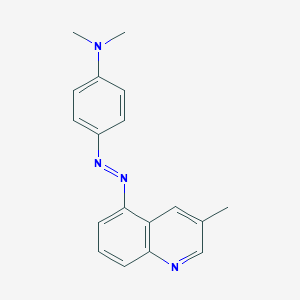
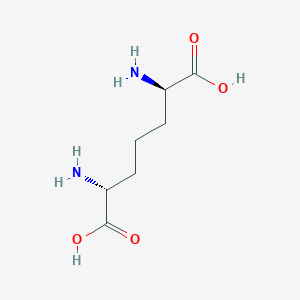
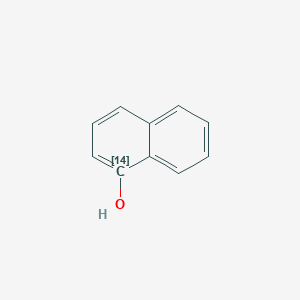
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
